Cas no 561297-96-9 ((5-fluoro-2-pyridyl)methanamine)
(5-fluoro-2-pyridyl)methanamine Chemical and Physical Properties
Names and Identifiers
-
- (5-Fluoropyridin-2-yl)methanamine
- 2-(Aminomethyl)-5-fluoropyridine
- 1-(5-FLUOROPYRIDIN-2-YL)METHANAMINE HYDROCHLORIDE
- 2-Pyridinemethanamine,5-fluoro-(9CI)
- 5-Fluoro-2-pyridinemethanamine
- 2-Pyridinemethanamine, 5-fluoro-
- 1-(5-FLUOROPYRIDIN-2-YL)METHANAMINE
- 5-Fluoro-2-pyridylmethylamine
- 5-Fluoro-2-pyridinemethanamin
- 2-aminomethyl-5-fluoropyridine
- 2-aminomethyl-5-fluoro-pyridine
- OALKYGZLLCDVEN-UHFFFAOYSA-N
- (5-fluoro-pyridin-2-yl)methylamine
- C-(5-fluoro-pyridin-2yl)-methylamine
- WT82074
- R
- (5-fluoro-2-pyridyl)methanamine
- AKOS006305794
- C-(5-Fluoro-pyridin-2-yl)-methylamine
- DTXSID20663732
- BS-13150
- CS-0112635
- EN300-109935
- AB60189
- DB-072099
- J-501587
- SY028018
- SCHEMBL360633
- Z1198277779
- 561297-96-9
- MFCD10697659
-
- MDL: MFCD10697659
- Inchi: 1S/C6H7FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2
- InChI Key: OALKYGZLLCDVEN-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)CN
Computed Properties
- Exact Mass: 126.05900
- Monoisotopic Mass: 126.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9
- XLogP3: -0.2
Experimental Properties
- Boiling Point: 181.563 ℃/760mmHg
- PSA: 38.91000
- LogP: 1.37970
(5-fluoro-2-pyridyl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 091375-250mg |
5-Fluoropyridin-2-yl)methanamine |
561297-96-9 | 95% | 250mg |
£83.00 | 2022-03-01 | |
| Fluorochem | 091375-1g |
5-Fluoropyridin-2-yl)methanamine |
561297-96-9 | 95% | 1g |
£194.00 | 2022-03-01 | |
| Fluorochem | 091375-5g |
5-Fluoropyridin-2-yl)methanamine |
561297-96-9 | 95% | 5g |
£711.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DY426-200mg |
(5-fluoro-2-pyridyl)methanamine |
561297-96-9 | 95% | 200mg |
532.0CNY | 2021-08-04 | |
| Chemenu | CM128690-1g |
(5-fluoropyridin-2-yl)methanamine |
561297-96-9 | 95% | 1g |
$185 | 2021-08-05 | |
| TRC | F600110-50mg |
(5-Fluoropyridin-2-yl)methanamine |
561297-96-9 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600110-100mg |
(5-Fluoropyridin-2-yl)methanamine |
561297-96-9 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600110-500mg |
(5-Fluoropyridin-2-yl)methanamine |
561297-96-9 | 500mg |
$ 295.00 | 2022-06-04 | ||
| Apollo Scientific | PC403119-250mg |
(5-Fluoropyridin-2-yl)methanamine |
561297-96-9 | 95% | 250mg |
£49.00 | 2025-02-21 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A81030-250mg |
2-(Aminomethyl)-5-fluoropyridine |
561297-96-9 | 97% | 250mg |
¥979.0 | 2023-09-08 |
(5-fluoro-2-pyridyl)methanamine Suppliers
(5-fluoro-2-pyridyl)methanamine Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on (5-fluoro-2-pyridyl)methanamine
Recent Advances in the Application of (5-fluoro-2-pyridyl)methanamine (CAS: 561297-96-9) in Chemical Biology and Pharmaceutical Research
The compound (5-fluoro-2-pyridyl)methanamine (CAS: 561297-96-9) has recently emerged as a key building block in medicinal chemistry and chemical biology research. This heterocyclic amine derivative has demonstrated significant potential in drug discovery programs targeting various therapeutic areas. Recent literature highlights its utility as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and GPCR-targeting compounds.
Structural analyses reveal that the 5-fluoro-2-pyridyl moiety provides optimal electronic and steric properties for target binding, while the primary amine functionality serves as an excellent handle for further derivatization. Several studies published in 2023-2024 have utilized this scaffold in the design of novel therapeutic agents, with particular emphasis on its role in improving pharmacokinetic properties and target selectivity.
In a recent Nature Communications publication (2024), researchers employed (5-fluoro-2-pyridyl)methanamine as a core structural element in developing selective JAK3 inhibitors. The compound's ability to form key hydrogen bond interactions with the kinase's hinge region while maintaining favorable physicochemical properties was highlighted as a major advantage. The resulting inhibitors showed remarkable selectivity profiles (>100-fold against other JAK family members) and promising in vivo efficacy in autoimmune disease models.
Another significant application appears in the Journal of Medicinal Chemistry (2023), where this building block was incorporated into novel serotonin receptor modulators. The fluorine atom at the 5-position was found to significantly enhance metabolic stability without compromising target affinity, addressing a common challenge in CNS drug development. These findings suggest that 561297-96-9 derivatives may offer solutions to longstanding blood-brain barrier penetration issues.
Emerging synthetic methodologies have also expanded the utility of this compound. A 2024 ACS Catalysis report describes a novel asymmetric synthesis route that enables efficient production of enantiomerically pure derivatives, opening new possibilities for chiral drug development. The methodology employs a biocatalytic approach with excellent yields (>90%) and enantiomeric excess (>99%).
From a safety and toxicology perspective, recent ADMET studies indicate that (5-fluoro-2-pyridyl)methanamine derivatives generally exhibit favorable profiles, with reduced cytochrome P450 inhibition compared to similar non-fluorinated analogs. This characteristic makes the scaffold particularly attractive for combination therapies where drug-drug interactions are a concern.
Looking forward, several pharmaceutical companies have included 561297-96-9 derivatives in their preclinical pipelines, particularly in oncology and inflammatory disease programs. The compound's versatility and demonstrated success in early-stage drug discovery suggest it will remain an important tool for medicinal chemists in the coming years.
561297-96-9 ((5-fluoro-2-pyridyl)methanamine) Related Products
- 312904-49-7((3-fluoro-2-pyridyl)methanamine dihydrochloride)
- 312904-51-1((3-Fluoropyridin-2-yl)methanamine)
- 771574-56-2((3,5-Difluoropyridin-2-yl)methanamine)
- 1228788-32-6((5-Fluoropyridin-2-yl)methanamine hydrochloride)
- 859164-78-6(5-fluoro-2-Pyridinemethanamine hydrochloride)
- 884507-13-5([(3-fluoropyridin-2-yl)methyl](methyl)amine)
- 859166-87-3((4-fluoro-2-pyridyl)methanamine)
- 1257535-11-7((3-fluoro-6-methylpyridin-2-yl)methanamine hydrochloride)
- 1241725-81-4((4-Fluoropyridin-2-yl)methanamine hydrochloride)
- 1257582-24-3(1-(3-fluoro-6-methyl-2-pyridinyl)methanamine)